molecular formula C18H14N4O2S2 B14186134 2,2'-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) CAS No. 926306-14-1

2,2'-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol)

Cat. No.: B14186134
CAS No.: 926306-14-1
M. Wt: 382.5 g/mol
InChI Key: YCQBVFLJOQQJKN-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a disulfide bridge linking two imidazole rings, each substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. The presence of the disulfide bridge and the phenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The phenyl groups can be introduced through various substitution reactions, and the hydroxyl groups are typically added via hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to form thiols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as a halogen or nitro group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) involves its ability to interact with various molecular targets. The disulfide bridge can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The phenyl and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is unique due to the presence of the phenyl groups and the hydroxyl groups, which impart distinct chemical properties compared to other disulfide-bridged imidazole derivatives. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

926306-14-1

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

1-hydroxy-2-[(1-hydroxy-4-phenylimidazol-2-yl)disulfanyl]-4-phenylimidazole

InChI

InChI=1S/C18H14N4O2S2/c23-21-11-15(13-7-3-1-4-8-13)19-17(21)25-26-18-20-16(12-22(18)24)14-9-5-2-6-10-14/h1-12,23-24H

InChI Key

YCQBVFLJOQQJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)SSC3=NC(=CN3O)C4=CC=CC=C4)O

Origin of Product

United States

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